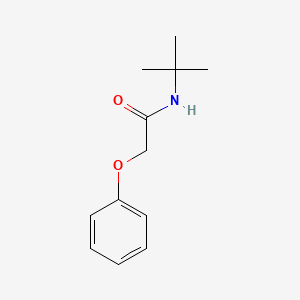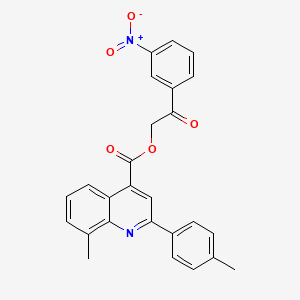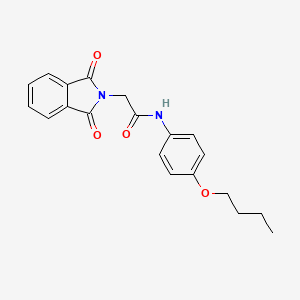![molecular formula C15H21Cl3N2O B11989349 N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide](/img/structure/B11989349.png)
N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide is a synthetic organic compound with the molecular formula C15H21Cl3N2O It is characterized by the presence of a trichloromethyl group, a toluidine moiety, and a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide typically involves the reaction of 3-toluidine with 2,2,2-trichloroethyl hexanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce compounds with fewer chlorine atoms .
Scientific Research Applications
N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to be reactive, and its presence can influence the compound’s ability to interact with biological molecules. The toluidine moiety may also play a role in the compound’s biological activity by interacting with cellular receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-[2,2,2-trichloro-1-(2-toluidino)ethyl]hexanamide
- N-[2,2,2-trichloro-1-(4-toluidino)ethyl]hexanamide
- N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide
Uniqueness
N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide is unique due to the specific positioning of the toluidine moiety, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C15H21Cl3N2O |
|---|---|
Molecular Weight |
351.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]hexanamide |
InChI |
InChI=1S/C15H21Cl3N2O/c1-3-4-5-9-13(21)20-14(15(16,17)18)19-12-8-6-7-11(2)10-12/h6-8,10,14,19H,3-5,9H2,1-2H3,(H,20,21) |
InChI Key |
WHXRKSBWHARVPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989283.png)
![9-Chloro-5-cyclohexyl-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11989286.png)


![Methyl 4-{2-[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]hydrazino}-4-oxobutanoate](/img/structure/B11989302.png)






![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide](/img/structure/B11989342.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989348.png)
![N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide](/img/structure/B11989353.png)
